molecular formula C10H11FN2O2 B6898683 N-(3-fluoropyridin-4-yl)oxolane-2-carboxamide

N-(3-fluoropyridin-4-yl)oxolane-2-carboxamide

Cat. No.: B6898683
M. Wt: 210.20 g/mol
InChI Key: MSTRSMUANRHBNV-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-4-yl)oxolane-2-carboxamide is a compound that belongs to the class of fluorinated pyridines. These compounds are known for their unique chemical and biological properties due to the presence of a fluorine atom in the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-4-yl)oxolane-2-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with oxolane-2-carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents and control the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropyridin-4-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

N-(3-fluoropyridin-4-yl)oxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-4-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine

Uniqueness

N-(3-fluoropyridin-4-yl)oxolane-2-carboxamide is unique due to the presence of both a fluorinated pyridine ring and an oxolane-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-7-6-12-4-3-8(7)13-10(14)9-2-1-5-15-9/h3-4,6,9H,1-2,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTRSMUANRHBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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